molecular formula C9H9BrN4O3 B14009252 [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea CAS No. 93298-08-9

[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea

Cat. No.: B14009252
CAS No.: 93298-08-9
M. Wt: 301.10 g/mol
InChI Key: LZGBERKZDHMRAG-UHFFFAOYSA-N
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Description

[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitrophenyl group, and an ethylideneamino urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with urea under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenyl groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and nitrophenyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

93298-08-9

Molecular Formula

C9H9BrN4O3

Molecular Weight

301.10 g/mol

IUPAC Name

[[2-bromo-1-(4-nitrophenyl)ethylidene]amino]urea

InChI

InChI=1S/C9H9BrN4O3/c10-5-8(12-13-9(11)15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H3,11,13,15)

InChI Key

LZGBERKZDHMRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NNC(=O)N)CBr)[N+](=O)[O-]

Origin of Product

United States

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